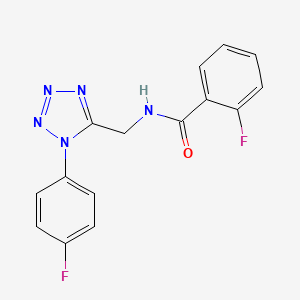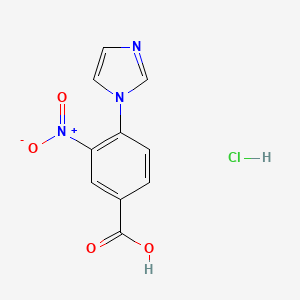
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a cyano group, dichlorophenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the 5-phenyl-1H-pyrazole intermediate. This intermediate is then reacted with 2,3-dichlorobenzonitrile under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications that require stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate conversion.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide can be compared with other compounds that have similar structural features, such as:
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-methyl-1H-pyrazol-4-yl)prop-2-enamide
- (Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-ethyl-1H-pyrazol-4-yl)prop-2-enamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (Z)-configuration. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
1005860-51-4 |
|---|---|
Molecular Formula |
C19H12Cl2N4O |
Molecular Weight |
383.23 |
IUPAC Name |
(Z)-2-cyano-N-(2,3-dichlorophenyl)-3-(5-phenyl-1H-pyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-7-4-8-16(17(15)21)24-19(26)13(10-22)9-14-11-23-25-18(14)12-5-2-1-3-6-12/h1-9,11H,(H,23,25)(H,24,26)/b13-9- |
InChI Key |
PHHVMKYXVCDFPL-LCYFTJDESA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)
![2-((3-(2-Methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2789526.png)

![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE](/img/structure/B2789532.png)

![4-(dimethylsulfamoyl)-N-{[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2789534.png)


![[4-(2-oxopyrrolidin-1-yl)phenyl]methyl 2-(3-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B2789540.png)


![2-(4-Methoxyphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2789544.png)
![2-chloro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2789546.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2789547.png)
